molecular formula C23H29NO5 B13417311 methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate

methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate

Cat. No.: B13417311
M. Wt: 399.5 g/mol
InChI Key: CFEKASCYRHLTIH-UHCAAFETSA-N
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Description

Methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[114104,1606,15010,14]octadeca-9,11,13-triene-12-carboxylate is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups through various chemical reactions such as hydroxylation, methylation, and carboxylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and high efficiency. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The keto group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl and carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the keto group can produce secondary alcohols.

Scientific Research Applications

Methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,2R,6S,15S,16R)-1,18-dihydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-9-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-10(14),11,13(18)-triene-12-carboxylate
  • Methyl (1R,2S,6S,15S,16R)-18-hydroxy-11-(2-methoxycarbonyloxyethyl)-2,15-dimethyl-9-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-10(14),11,13(18)-triene-12-carboxylate

Uniqueness

Compared to similar compounds, methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[114104,1606,15010,14]octadeca-9,11,13-triene-12-carboxylate stands out due to its specific arrangement of functional groups and unique pentacyclic structure

Properties

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

IUPAC Name

methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate

InChI

InChI=1S/C23H29NO5/c1-11-9-24-10-12-4-5-15(26)17-13(6-7-25)18(22(28)29-3)19-20(17)23(12,2)16(24)8-14(11)21(19)27/h11-12,14,16,25-26H,4-10H2,1-3H3/t11-,12-,14-,16-,23-/m1/s1

InChI Key

CFEKASCYRHLTIH-UHCAAFETSA-N

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC(=C4C(=C(C5=C4[C@]3([C@H]2C[C@H]1C5=O)C)C(=O)OC)CCO)O

Canonical SMILES

CC1CN2CC3CCC(=C4C(=C(C5=C4C3(C2CC1C5=O)C)C(=O)OC)CCO)O

Origin of Product

United States

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